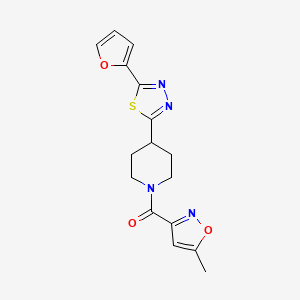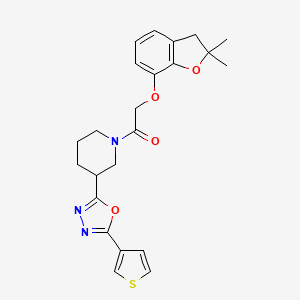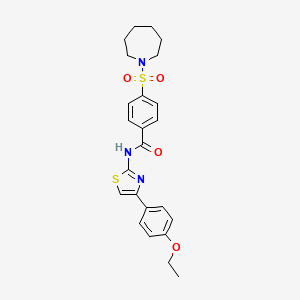
3-Phenyl-5-isoxazolyl 4-methylbenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-isoxazolyl 4-methylbenzenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the isoxazole family, which has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Research on isoxazole derivatives has led to the development of novel synthetic methodologies and reactions. For instance, Sakamoto et al. (1991) described the synthesis and reactions of 5-(tributylstannyl)isoxazoles, showcasing the potential of isoxazolyl compounds in organic synthesis Sakamoto et al., 1991. Similarly, Denton et al. (2021) highlighted the microwave-assisted 1,3-dipolar cycloaddition of oximes and methyl acrylates to produce isoxazoline derivatives, further demonstrating the chemical versatility of isoxazolyl compounds Denton et al., 2021.
Structural and Theoretical Studies
Brancatelli et al. (2011) conducted crystallographic and theoretical studies on arylidene-isoxazolone compounds, offering insights into their molecular geometry, vibrational frequencies, and electronic structures Brancatelli et al., 2011. These studies are crucial for understanding the structural properties of isoxazole derivatives and designing compounds with desired characteristics.
Biological Activities
Isoxazole derivatives have also been explored for their potential biological activities. Alshamari et al. (2020) investigated the antimicrobial and antioxidant activities of 2-isoxazoline derivatives, identifying compounds with significant biological efficacy Alshamari et al., 2020. This research highlights the therapeutic potential of isoxazolyl compounds in addressing microbial infections and oxidative stress.
Material Science and Liquid Crystals
Bezborodov et al. (2003) reported on the synthesis and mesomorphic properties of new liquid crystalline isoxazole derivatives, illustrating the applicability of these compounds in the development of liquid crystal materials Bezborodov et al., 2003.
Propriétés
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl) 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-12-7-9-14(10-8-12)17(19)20-16-11-15(18-21-16)13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYZHTHRFBWCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-isoxazolyl 4-methylbenzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2383114.png)
![Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine](/img/structure/B2383116.png)


![2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B2383122.png)
![2-(4-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2383125.png)
![4-(Mesitylsulfonyl)-8-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2383126.png)
![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2383130.png)


![1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2383134.png)

![4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2383136.png)
![4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2383137.png)